5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H8F3N3O2 and its molecular weight is 295.221. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents
A study focused on synthesizing novel pyrrole derivatives, including those related to the 1,2,4-oxadiazole framework, demonstrated moderate to good antitubercular activity. The research aimed to explore the effects of substituents on phenyl groups and oxadiazole fragments on Mycobacterium tuberculosis inhibition, providing a basis for further drug design and development against tuberculosis (S. Joshi et al., 2015).
Anti-Protozoal and Anti-Cancer Agents
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles have shown various biological activities, including anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized and investigated for their in vitro anti-protozoal and cytotoxic activities, highlighting the chemical's potential in developing treatments for protozoal infections and cancer (Y. Dürüst et al., 2012).
Antimicrobial Activity
New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents, crucial for addressing the growing issue of antibiotic resistance (K. Krolenko et al., 2016).
Apoptosis Inducers and Anticancer Agents
A specific derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines, offering insights into its potential as a cancer therapeutic agent by inducing apoptosis in cancer cells (Han-Zhong Zhang et al., 2005).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
Research on 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated various pharmacological activities, emphasizing their utility in developing new therapeutic agents (M. Faheem, 2018).
Material Science Applications
In the context of material science, m-terphenyl oxadiazole derivatives have been synthesized and utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials contributed to reduced driving voltages and high efficiency in OLEDs, illustrating the compound's versatility beyond medicinal applications (Cheng-Hung Shih et al., 2015).
Future Directions
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVAEJPBWXFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.